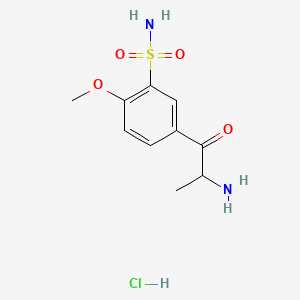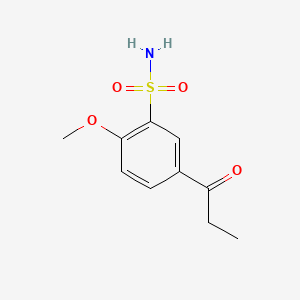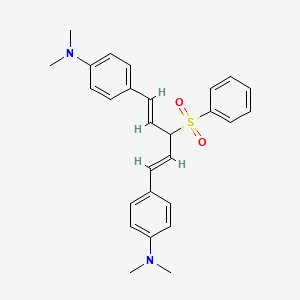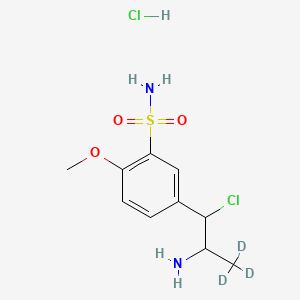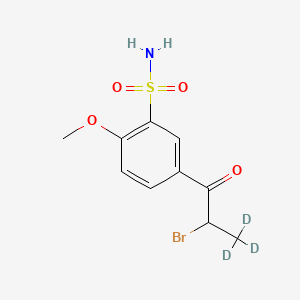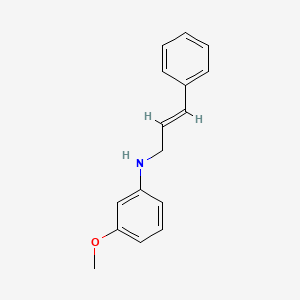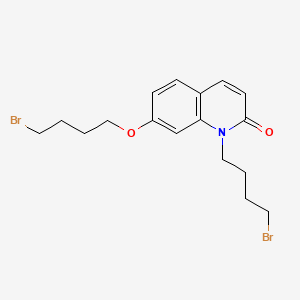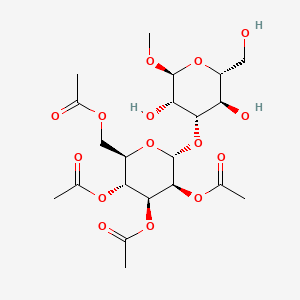
(R,S)-Equol-d4 (Major)(Mixture of Diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,S)-Equol-d4 (Major)(Mixture of Diastereomers) is a deuterated form of equol, a nonsteroidal estrogen of the isoflavandiol class. Equol is a metabolite of the soy isoflavone daidzein, produced by intestinal bacteria in some individuals. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other and have different physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Equol-d4 involves the deuteration of equol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of (R,S)-Equol-d4 may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents and solvents. The process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product.
化学反応の分析
Types of Reactions
(R,S)-Equol-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert (R,S)-Equol-d4 to its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学的研究の応用
(R,S)-Equol-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism and pharmacokinetics of equol.
Biology: Employed in studies investigating the biological effects of equol and its metabolites.
Medicine: Used in research on the potential therapeutic effects of equol in conditions such as menopause, osteoporosis, and cardiovascular diseases.
Industry: Utilized in the development of dietary supplements and functional foods containing equol or its derivatives.
作用機序
The mechanism of action of (R,S)-Equol-d4 involves its interaction with estrogen receptors in the body. Equol has a high affinity for estrogen receptor beta (ERβ), which mediates its biological effects. The compound can modulate the activity of estrogen-responsive genes and pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Equol: The non-deuterated form of (R,S)-Equol-d4, which is also a metabolite of daidzein.
Daidzein: The precursor isoflavone from which equol is derived.
Genistein: Another soy isoflavone with estrogenic activity.
Uniqueness
(R,S)-Equol-d4 is unique due to its deuterated nature, which provides advantages in scientific research, such as improved stability and the ability to trace metabolic pathways using mass spectrometry. The presence of deuterium atoms can also influence the compound’s pharmacokinetics and biological activity, making it a valuable tool in various research applications.
特性
CAS番号 |
1216469-13-4 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
246.298 |
IUPAC名 |
2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/i7D2,9D,12D |
InChIキー |
ADFCQWZHKCXPAJ-YHBSYLJLSA-N |
SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
同義語 |
3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol-d4; _x000B_4’,7-Isoflavandiol-d4; (+/-)-Equol-d4; 7,4’-Homoisoflavane-d4; NV 07α-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


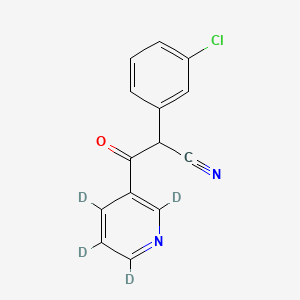
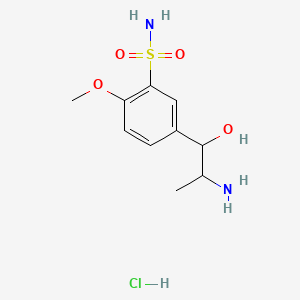
![[(E)-2-[[(3aR,4R,6aR,7R,9aR,9bR)-7-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl]oxycarbonyl]but-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate](/img/structure/B562428.png)
